molecular formula C8H20O5Si B3339310 a-[3-(Trimethoxysilyl)propyl]-w-hydroxypoly(oxy-1,2-ethanediyl) CAS No. 98358-37-3

a-[3-(Trimethoxysilyl)propyl]-w-hydroxypoly(oxy-1,2-ethanediyl)

Cat. No.: B3339310
CAS No.: 98358-37-3
M. Wt: 224.33 g/mol
InChI Key: QOWLVIQNTBIPFW-UHFFFAOYSA-N
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Description

a-[3-(Trimethoxysilyl)propyl]-w-hydroxypoly(oxy-1,2-ethanediyl) is a compound known for its versatile applications in various fields, including chemistry, biology, medicine, and industry. It is commonly referred to as a silane coupling agent, which helps in improving the adhesion between organic and inorganic materials .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of a-[3-(Trimethoxysilyl)propyl]-w-hydroxypoly(oxy-1,2-ethanediyl) typically involves the reaction of polyethylene glycol with 3-(Trimethoxysilyl)propyl chloride under controlled conditions. The reaction is carried out in the presence of a catalyst, such as a base, to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process includes purification steps such as distillation and crystallization to ensure the final product meets industry standards .

Chemical Reactions Analysis

Types of Reactions

a-[3-(Trimethoxysilyl)propyl]-w-hydroxypoly(oxy-1,2-ethanediyl) undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include water for hydrolysis, acids or bases for catalyzing condensation, and various organic compounds for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to optimize the yield and selectivity of the desired products .

Major Products Formed

The major products formed from these reactions include silanols, siloxane bonds, and substituted derivatives of the original compound .

Scientific Research Applications

a-[3-(Trimethoxysilyl)propyl]-w-hydroxypoly(oxy-1,2-ethanediyl) has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of a-[3-(Trimethoxysilyl)propyl]-w-hydroxypoly(oxy-1,2-ethanediyl) involves the hydrolysis of the trimethoxysilyl groups to form silanols, which can then condense to form siloxane bonds. These bonds improve the adhesion between organic and inorganic materials by forming a strong interfacial layer. The molecular targets and pathways involved include the interaction of silanols with hydroxyl groups on surfaces, leading to the formation of stable siloxane linkages .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

a-[3-(Trimethoxysilyl)propyl]-w-hydroxypoly(oxy-1,2-ethanediyl) is unique due to its combination of polyethylene glycol and trimethoxysilyl groups, which provide both hydrophilic and hydrophobic properties. This dual functionality makes it highly effective as a coupling agent and surface modifier in various applications .

Properties

IUPAC Name

2-(3-trimethoxysilylpropoxy)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H20O5Si/c1-10-14(11-2,12-3)8-4-6-13-7-5-9/h9H,4-8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOWLVIQNTBIPFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CO[Si](CCCOCCO)(OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H20O5Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

98358-37-3
Details Compound: Poly(oxy-1,2-ethanediyl), α-[3-(trimethoxysilyl)propyl]-ω-hydroxy-
Record name Poly(oxy-1,2-ethanediyl), α-[3-(trimethoxysilyl)propyl]-ω-hydroxy-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=98358-37-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID601164176
Record name Poly(oxy-1,2-ethanediyl), α-[3-(trimethoxysilyl)propyl]-ω-hydroxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601164176
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

98358-37-3
Record name Poly(oxy-1,2-ethanediyl), α-[3-(trimethoxysilyl)propyl]-ω-hydroxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601164176
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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